7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
CAS No.:
Cat. No.: VC17261567
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2S |
|---|---|
| Molecular Weight | 166.25 g/mol |
| IUPAC Name | 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
| Standard InChI | InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3 |
| Standard InChI Key | MGRPWEUEBUWIJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N=C1)SCCN2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s fused pyrido[2,3-b] thiazine system consists of a pyridine ring annulated with a 1,4-thiazine moiety. The methyl group at the 7-position introduces steric and electronic modifications compared to unsubstituted analogs. Key structural features include:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to π-conjugation and base-like reactivity.
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1,4-Thiazine Ring: A six-membered ring containing sulfur and nitrogen atoms, conferring redox activity and nucleophilic sites.
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Methyl Substituent: Positioned ortho to the thiazine sulfur, this group modulates electron density and lipophilicity.
Electronic and Physicochemical Properties
Comparative data from structurally related compounds suggest the following properties:
| Property | Value/Description | Source Compound |
|---|---|---|
| logP | ~2.5–3.0 (estimated) | Methyl carboxylate analog |
| Hydrogen Bonding | 2 donors, 4 acceptors | Carboxamide derivative |
| Polar Surface Area | ~50–60 Ų | Pyrido-thiazine analogs |
The methyl group’s electron-donating effect stabilizes the π-system, potentially enhancing metabolic stability compared to halogenated analogs .
Synthetic Methodologies
Cyclization Strategies
Synthesis of the pyrido[2,3-b] thiazine core typically involves cyclization of precursors such as 2-aminothiophenol derivatives. For example:
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Thiazine Ring Formation: Reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under basic conditions.
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Pyridine Annulation: Intramolecular cyclization via Friedländer or related reactions to construct the fused pyridine ring.
Microwave-assisted synthesis has been reported to improve yields in analogous systems, reducing reaction times from hours to minutes.
Functionalization at the 7-Position
Introducing the methyl group requires selective alkylation strategies:
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Direct Methylation: Using methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C with potassium carbonate (K₂CO₃) as base.
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Precursor Modification: Incorporating methyl-containing building blocks during cyclization steps.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfur atom in the thiazine ring facilitates nucleophilic displacement reactions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Halogenation | N-Chlorosuccinimide (NCS) | Acetic acid, 80°C | 4-Chloro derivative |
| Amination | Benzylamine | Ethanol, reflux | Thiazine sulfur replaced by amine |
These reactions enable diversification for structure-activity relationship (SAR) studies .
Oxidation and Ring Expansion
Controlled oxidation with meta-chloroperbenzoic acid (m-CPBA) converts the thiazine sulfur to sulfoxide or sulfone, altering aromaticity and reactivity. Under oxidative conditions (e.g., H₂O₂/Fe³⁺), ring expansion yields seven-membered heterocycles, expanding the compound’s utility in scaffold hopping.
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs demonstrate inhibition of kinases and proteases through:
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Active Site Binding: The pyridine nitrogen coordinates with catalytic residues.
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Hydrophobic Interactions: The methyl group enhances binding pocket occupancy .
Receptor Modulation
In carboxamide derivatives (e.g., N-{3-[...]phenyl}-2,3-dihydro-1H-pyrido[2,3-b] thiazine-1-carboxamide), the thiazine ring participates in hydrogen bonding with G-protein-coupled receptors (GPCRs), suggesting potential neurotransmitter modulation .
Industrial and Research Applications
Pharmaceutical Development
Key applications include:
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Lead Optimization: The methyl group’s metabolic stability makes it valuable in preclinical candidates.
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Prodrug Design: Ester derivatives (e.g., methyl carboxylates) improve bioavailability.
Materials Science
The compound’s π-conjugated system shows promise in:
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Organic Electronics: As a hole-transport material in perovskite solar cells.
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Coordination Polymers: Sulfur and nitrogen atoms act as ligands for transition metals.
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